1-苯基-2-(1H-吡唑-1-基)乙酮

描述

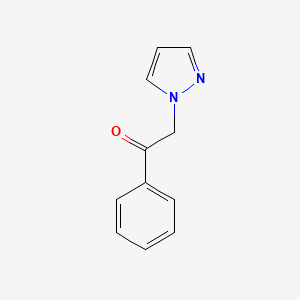

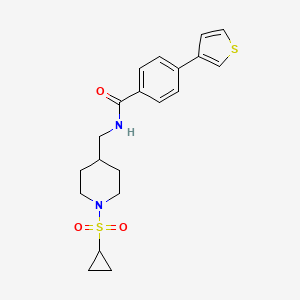

“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” has been reported in various studies. For instance, one study reported the synthesis of biologically active triazole and pyrazole compounds from p-hydroxy benzaldehyde and phenyl hydrazine . Another study described a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . A different approach involved the synthesis of an NNN pincer chloropalladium (II) complex . The target compounds were achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” can be represented by the SMILES string ON=C(Cn1cccn1)c2ccccc2 . The InChI code is 1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11- .

Physical And Chemical Properties Analysis

“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a solid substance . It has a molecular weight of 186.215 .

科学研究应用

合成与表征

- Thirunarayanan 和 Sekar (2014) 的一项研究展示了在微波辅助条件下,使用 SiO2-H2SO4 作为催化剂,对查耳酮进行无溶剂环化和乙酰化,从而高效地生成 N-乙酰吡唑衍生物。这些衍生物通过光谱数据和它们的物理常数进行了彻底的表征 (Thirunarayanan & Sekar, 2014)。

生物活性

Kitawat 和 Singh (2014) 报道了新型取代的 2-吡唑啉衍生物的合成,该衍生物表现出抗菌、抗氧化和 DNA 结合活性。合成采用环保方法进行,并且这些化合物显示出作为治疗剂的潜力 (Kitawat & Singh, 2014)。

Alam 等人 (2018) 设计并合成了吡唑基吡唑啉和吡唑基氨基嘧啶衍生物,评估了它们对一组人类癌细胞系的细胞毒性。几种化合物表现出显着的细胞毒性,表明它们作为抗癌剂的潜力 (Alam, Alam, Panda, & Rahisuddin, 2018)。

分子对接研究

- Mary 等人 (2015) 对 1-[3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-基]乙酮进行了分子对接研究,深入了解了其对特定靶标的潜在抑制活性,表明其作为抗肿瘤剂的作用 (Mary et al., 2015)。

抗菌活性

- Suram 等人 (2017) 合成了一类新的苯并唑基吡唑,展示了针对特定菌株的显着抗菌和抗真菌活性,突出了 1-苯基-2-(1H-吡唑-1-基)乙酮衍生物的抗菌潜力 (Suram, Thatha, Venkatapuram, & Adivireddy, 2017)。

安全和危害

未来方向

The future directions for “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” and similar compounds could involve further exploration of their potential biological activities. Given the broad range of activities exhibited by related compounds , “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” could be a promising candidate for drug development.

属性

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKAPRSDRFNYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328773 | |

| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1457-48-3 | |

| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)

![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2814732.png)

![[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride](/img/structure/B2814733.png)

![Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2814734.png)

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2814735.png)

![2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one](/img/structure/B2814736.png)

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/no-structure.png)